2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid
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Overview
Description
2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the coupling of a bromobenzoic acid derivative with a sulfonamide. This is followed by a nucleophilic substitution reaction with 2-chloro-4-methylpyrimidine, facilitated by lithiation using lithium hexamethyldisilazide (LiHMDS) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s sulfonamide group is of interest for its potential biological activity.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and benzoic acid derivatives, such as:
- 4-Chloro-3-sulfamoylbenzoic acid
- 2-Chloro-5-sulfamoylbenzoic acid
Uniqueness
What sets 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid apart is its unique combination of a sulfonamide group with a pyridine ring, which can confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloro-4-[(6-chloro-5-methylpyridin-3-yl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O4S/c1-7-4-9(6-16-12(7)15)22(20,21)17-8-2-3-10(13(18)19)11(14)5-8/h2-6,17H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJVWUYJFHTVHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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